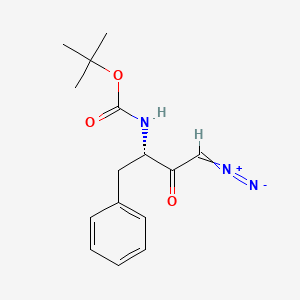
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium, or 4CP-DNP, is a compound that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. It is a nitrogen-containing heterocyclic compound that contains a pyridinium group and a 2,4-dinitrophenyl group. It has been found to have a variety of biochemical and physiological effects that can be used in scientific research and laboratory experiments. In
Mechanism of Action
The mechanism of action of 4CP-DNP is not fully understood. However, it is believed that the pyridinium group of the compound binds to the negatively charged amino acid residues of proteins and other biomolecules. This binding leads to the formation of a fluorescent complex that can be detected and quantified. Additionally, the dinitrophenyl group of the compound is thought to interact with the positively charged amino acid residues of proteins and other biomolecules, thus increasing the affinity of the compound for these molecules.
Biochemical and Physiological Effects
4CP-DNP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the activity of certain transporters, such as the sodium-glucose cotransporter. Additionally, 4CP-DNP has been found to inhibit the binding of certain hormones, such as insulin, to their receptors.
Advantages and Limitations for Lab Experiments
4CP-DNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly fluorescent, allowing for the detection and quantification of proteins and other biomolecules. Additionally, 4CP-DNP is non-toxic and has a low molecular weight, making it suitable for use in a variety of laboratory experiments. However, 4CP-DNP has some limitations for use in laboratory experiments. It is not very stable, and it has a short half-life, making it difficult to use in long-term experiments. Additionally, the fluorescent signal of 4CP-DNP can be affected by other compounds, such as salts, making it difficult to use in experiments with complex mixtures.
Future Directions
There are several potential future directions for the use of 4CP-DNP. It could be used as a fluorescent label for the detection and quantification of proteins and other biomolecules in complex mixtures. Additionally, it could be used as a probe for the study of enzyme-substrate interactions and for the analysis of protein-protein interactions. Furthermore, 4CP-DNP could be used to study the structure and dynamics of proteins and other macromolecules. Finally, 4CP-DNP could be used to investigate the effects of drugs and other compounds on cellular processes.
Synthesis Methods
4CP-DNP can be synthesized through a two-step reaction. First, 4-chlorophenol is reacted with nitric acid to form 4-chloro-2,4-dinitrophenol. This is then reacted with pyridine to form 4CP-DNP. The reaction can be represented as follows:
4-Chlorophenol + Nitric Acid → 4-Chloro-2,4-Dinitrophenol
4-Chloro-2,4-Dinitrophenol + Pyridine → 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
Scientific Research Applications
4CP-DNP has been used in a variety of scientific research applications. It has been used as a fluorescent label for proteins and other biomolecules, allowing for the detection and quantification of these molecules. It has also been used as a probe for the study of protein-protein interactions and for the analysis of enzyme-substrate interactions. Additionally, 4CP-DNP has been used to study the structure and dynamics of proteins and other macromolecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium involves the reaction of 4-chloropyridine with 2,4-dinitrochlorobenzene followed by oxidation to form the final product.", "Starting Materials": [ "4-chloropyridine", "2,4-dinitrochlorobenzene" ], "Reaction": [ "Step 1: 4-chloropyridine is reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate in DMF to form the intermediate 4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)pyridine.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate in water to form the final product, 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium." ] } | |
CAS RN |
154440-75-2 |
Product Name |
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium |
Molecular Formula |
C₁₇H₁₁Cl₂N₃O₄ |
Molecular Weight |
392.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)